molecular formula C27H35N3O4 B12021747 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12021747
M. Wt: 465.6 g/mol
InChI Key: PYTWKKLQEQRXKN-WJTDDFOZSA-N
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Description

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Butoxybenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-Methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C27H35N3O4

Molecular Weight

465.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H35N3O4/c1-5-8-16-34-22-12-11-20(17-19(22)4)25(31)23-24(21-10-9-13-28-18-21)30(27(33)26(23)32)15-14-29(6-2)7-3/h9-13,17-18,24,31H,5-8,14-16H2,1-4H3/b25-23+

InChI Key

PYTWKKLQEQRXKN-WJTDDFOZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CN=CC=C3)O)C

Origin of Product

United States

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